
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine est un composé hétérocyclique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par la présence d'un cycle pyrimidine substitué par un groupe chloro en position 5 et un groupe pyrrolidin-3-yloxy en position 2. La forme sel de chlorhydrate améliore sa solubilité et sa stabilité, ce qui le rend adapté à diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine implique généralement une réaction de substitution nucléophile de la 5-chloropyrimidine avec le pyrrolidin-3-ol. La réaction est réalisée en présence d'une base comme le carbonate de potassium dans un solvant aprotique tel que le diméthylformamide. Le mélange réactionnel est chauffé pour faciliter la réaction de substitution, ce qui conduit à la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de chlorure de 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie et converti en sa forme sel de chlorhydrate.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine subit diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chloro en position 5 peut être remplacé par d'autres nucléophiles.
Oxydation et réduction : Le groupe pyrrolidin-3-yloxy peut subir une oxydation ou une réduction dans des conditions appropriées.
Hydrolyse : Le composé peut être hydrolysé pour donner les dérivés pyrimidine et pyrrolidine correspondants.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent les amines, les thiols et les alcoolates. La réaction est généralement réalisée dans des solvants aprotiques polaires.
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés
Substitution nucléophile : Dérivés de la pyrimidine substitués.
Oxydation : Dérivés de la pyrrolidine oxydés.
Réduction : Dérivés de la pyrrolidine réduits.
Applications de recherche scientifique
Le chlorure de 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel comme sonde biochimique en raison de sa capacité à interagir avec diverses cibles biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du chlorure de 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrimidine peut interagir avec les acides nucléiques ou les protéines, tandis que le groupe pyrrolidin-3-yloxy peut moduler l'affinité de liaison et la spécificité du composé. Le groupe chloro en position 5 peut participer à des liaisons hydrogène ou à des interactions de van der Waals, améliorant l'activité globale du composé.
Applications De Recherche Scientifique
5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidin-3-yloxy group can modulate the compound’s binding affinity and specificity. The chloro group at the 5-position can participate in hydrogen bonding or van der Waals interactions, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine
- 2-(Pyrrolidin-3-yloxy)pyrimidine
- 5-Chloro-2-(morpholin-4-yloxy)pyrimidine
Unicité
Le chlorure de 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine est unique en raison de la présence à la fois du groupe chloro et du groupe pyrrolidin-3-yloxy, qui confèrent des propriétés chimiques et biologiques distinctes. La forme sel de chlorhydrate améliore encore sa solubilité et sa stabilité, ce qui le rend plus polyvalent pour diverses applications par rapport à ses analogues.
Propriétés
Formule moléculaire |
C8H11Cl2N3O |
|---|---|
Poids moléculaire |
236.10 g/mol |
Nom IUPAC |
5-chloro-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H |
Clé InChI |
YKAHXMSFMGXSKI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2=NC=C(C=N2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)

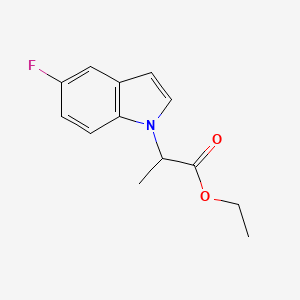



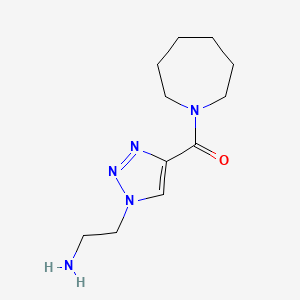
![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)
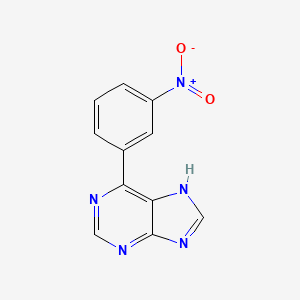
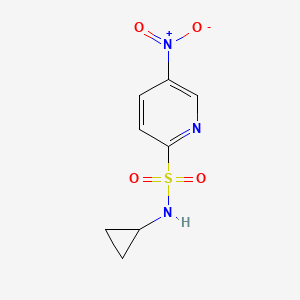

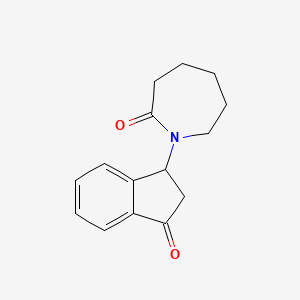
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)
